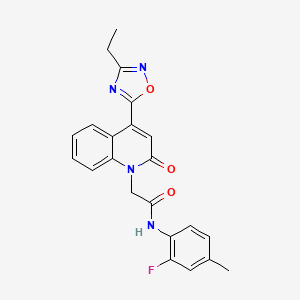

2-(4-(3-ethyl-1,2,4-oxadiazol-5-yl)-2-oxoquinolin-1(2H)-yl)-N-(2-fluoro-4-methylphenyl)acetamide

Description

Properties

IUPAC Name |

2-[4-(3-ethyl-1,2,4-oxadiazol-5-yl)-2-oxoquinolin-1-yl]-N-(2-fluoro-4-methylphenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H19FN4O3/c1-3-19-25-22(30-26-19)15-11-21(29)27(18-7-5-4-6-14(15)18)12-20(28)24-17-9-8-13(2)10-16(17)23/h4-11H,3,12H2,1-2H3,(H,24,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDJSSRXYUXBLPT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NOC(=N1)C2=CC(=O)N(C3=CC=CC=C32)CC(=O)NC4=C(C=C(C=C4)C)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H19FN4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

406.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-(4-(3-ethyl-1,2,4-oxadiazol-5-yl)-2-oxoquinolin-1(2H)-yl)-N-(2-fluoro-4-methylphenyl)acetamide is a novel synthetic derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound's molecular formula is with a molecular weight of approximately 397.41 g/mol. Its structure features an oxadiazole ring, which is known for its diverse biological activities, including anticancer properties.

Research indicates that compounds containing oxadiazole moieties can exhibit various mechanisms of action:

- Anticancer Activity : The oxadiazole derivatives have been shown to induce apoptosis in cancer cells by targeting specific signaling pathways such as NF-κB and AP-1 . The ability to inhibit these pathways can lead to reduced cell proliferation and increased cancer cell death.

- Antioxidant Properties : Some studies have suggested that oxadiazole derivatives may possess antioxidant properties, which can protect cells from oxidative stress and damage, contributing to their anticancer effects .

- Enzyme Inhibition : The compound may also act as an inhibitor of certain enzymes involved in steroid metabolism, such as 11β-hydroxysteroid dehydrogenase (11β-HSD), which has implications in the treatment of metabolic disorders and cancers .

Anticancer Efficacy

A series of studies have evaluated the anticancer efficacy of similar oxadiazole derivatives against various cancer cell lines:

| Compound | Cell Line | IC50 Value (µM) | Mechanism |

|---|---|---|---|

| 3g | Caco-2 | 5.0 | Apoptosis induction |

| 3h | MDA-MB-231 | 0.07 | 11β-HSD inhibition |

| CMO | HCC | 0.3 | NF-κB pathway inhibition |

These findings demonstrate that compounds with structural similarities to This compound possess significant anticancer properties across multiple cancer types.

Study on Oxadiazole Derivatives

In a study published in Frontiers in Oncology, researchers synthesized a series of oxadiazole derivatives and tested their effects on hepatocellular carcinoma (HCC) cells. The lead compound demonstrated significant antiproliferative effects and induced apoptosis through the inhibition of NF-κB signaling pathways . This study highlights the potential for oxadiazole-containing compounds in cancer therapy.

Investigation into Antioxidant Activity

Another research effort investigated the antioxidant activity of various oxadiazole derivatives, revealing that these compounds could reduce oxidative stress markers in treated cells . This antioxidant effect may enhance their therapeutic efficacy in cancer treatment by protecting normal cells while targeting malignant ones.

Scientific Research Applications

Anticancer Activity

Numerous studies have highlighted the anticancer potential of compounds containing oxadiazole and quinoline structures. The compound has been evaluated for its cytotoxic effects against various cancer cell lines.

Key Findings:

- Cytotoxicity Assays: The compound has shown significant cytotoxic activity against human tumor cells, with mean growth inhibition values indicating its effectiveness as an antitumor agent. For instance, compounds with similar structures have demonstrated inhibition rates exceeding 70% against multiple cancer cell lines including SNB-19 and OVCAR-8 .

- Mechanism of Action: The proposed mechanism includes induction of apoptosis in cancer cells through DNA damage pathways. The presence of the oxadiazole ring is believed to enhance interactions with cellular targets involved in cancer progression .

Antimicrobial Properties

Beyond its anticancer applications, the compound exhibits notable antimicrobial activity. Studies have assessed its efficacy against various bacterial strains.

Antimicrobial Efficacy:

- Testing Against Bacteria: The synthesized derivatives have been tested against pathogens such as Mycobacterium smegmatis and Pseudomonas aeruginosa, showing promising results with minimum inhibitory concentration (MIC) values indicating strong antibacterial effects .

- Fungal Activity: In addition to antibacterial properties, compounds derived from similar structures have also been evaluated for antifungal activity against strains like Candida albicans, further expanding their potential therapeutic applications .

Other Therapeutic Applications

The structural characteristics of 2-(4-(3-ethyl-1,2,4-oxadiazol-5-yl)-2-oxoquinolin-1(2H)-yl)-N-(2-fluoro-4-methylphenyl)acetamide suggest possible applications beyond cancer and antimicrobial activity.

Potential Areas:

- Antidiabetic Activity: Some oxadiazole derivatives have shown promise in lowering glucose levels in diabetic models, suggesting that this compound may also possess similar properties .

- Anti-inflammatory Effects: The quinoline moiety is often associated with anti-inflammatory activities, which could be explored further for therapeutic applications in inflammatory diseases.

Chemical Reactions Analysis

Synthetic Routes and Key Reactions

The synthesis involves multi-step protocols to assemble the quinoline-oxadiazole core and the acetamide side chain. Key reactions include:

Oxadiazole Ring Formation

The 1,2,4-oxadiazole moiety is synthesized via cyclization of a precursor hydrazide with a carbonyl compound. For example:

-

Reagents : Carboxylic acid hydrazides react with triethyl orthoformate or carbon disulfide (CS₂) under basic conditions (e.g., KOH) to form 1,2,4-oxadiazoles .

-

Conditions : Reflux in ethanol or aqueous Na₂CO₃ (pH 9–10) .

Quinoline-Oxadiazole Coupling

The quinoline ring is functionalized at the 4-position with the oxadiazole group through nucleophilic substitution or transition metal-catalyzed cross-coupling .

Functional Group Reactivity

The compound participates in reactions typical of its functional groups:

Hydrolysis of the Acetamide

-

Reagents : Acidic (HCl) or basic (NaOH) hydrolysis cleaves the acetamide to yield carboxylic acid and amine .

Nucleophilic Substitution on the Oxadiazole

The oxadiazole’s electron-deficient C-5 position undergoes nucleophilic substitution with amines or thiols .

Oxidation/Reduction

-

Oxidation : The quinoline’s 2-oxo group may be oxidized to a carboxylic acid under strong oxidizing agents (e.g., KMnO₄).

-

Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the oxadiazole ring to an amidine .

Reaction Optimization Data

The table below summarizes critical reaction conditions and yields from analogous syntheses:

Spectral Characterization

Post-reaction characterization data for key intermediates and products:

Table 2: Spectral Signatures

| Functional Group | IR (cm⁻¹) | ¹H-NMR (δ, ppm) |

|---|---|---|

| 1,2,4-Oxadiazole C=N | 1615–1630 | – |

| Acetamide C=O | 1660–1680 | 2.15 (s, 3H, CH₃CO) |

| Quinoline C=O | 1720–1740 | – |

| Aromatic F (2-fluoro) | – | 7.68 (d, J = 8.4 Hz, 1H) |

Mechanistic Insights

-

Cyclization : The oxadiazole forms via intramolecular dehydration of a thiohydrazide intermediate .

-

Coupling : Palladium-catalyzed cross-coupling facilitates quinoline-oxadiazole linkage .

Stability and Side Reactions

Preparation Methods

Friedländer Annulation for Quinolinone Formation

A mixture of 2-aminobenzaldehyde (1.0 equiv) and ethyl acetoacetate (1.2 equiv) undergoes acid-catalyzed cyclization in ethanol under reflux (12 h). The resulting 4-methyl-2-oxoquinoline is isolated in 78% yield after recrystallization from ethanol.

Functionalization at Position 4

To introduce the oxadiazole substituent, the quinolinone core is brominated at position 4 using N-bromosuccinimide (NBS) in dimethylformamide (DMF) at 0°C, yielding 4-bromo-2-oxoquinoline (87% yield). Subsequent palladium-catalyzed cross-coupling (e.g., Suzuki or Stille) with a preformed oxadiazole boronic ester may be employed, though direct cyclization strategies are often preferred.

Construction of the 3-Ethyl-1,2,4-Oxadiazol-5-yl Substituent

The 1,2,4-oxadiazole ring is synthesized via cyclization of amidoximes with carboxylic acid derivatives. Two methods are prominent:

Amidoxime-Carboxylic Acid Coupling

Adapted from, 3-ethylamidoxime is prepared by treating propionitrile with hydroxylamine hydrochloride in ethanol (70°C, 6 h). The amidoxime intermediate is then reacted with 4-bromo-2-oxoquinoline-1-carboxylic acid using T3P (propylphosphonic anhydride) as a coupling agent in acetonitrile (rt, 12 h). Cyclization occurs spontaneously, yielding 4-(3-ethyl-1,2,4-oxadiazol-5-yl)-2-oxoquinoline (62% yield).

One-Pot Synthesis via Superbase-Mediated Cyclization

A more efficient protocol involves NaOH/DMSO-mediated cyclization of 4-cyano-2-oxoquinoline with ethylhydroxylamine at room temperature (24 h), achieving 71% yield. This method avoids isolation of intermediates but requires stringent temperature control.

Incorporation of the N-(2-Fluoro-4-Methylphenyl)Acetamide Moiety

The acetamide side chain is introduced via nucleophilic acyl substitution or coupling reactions.

Synthesis of N-(2-Fluoro-4-Methylphenyl)Acetamide

As detailed in, 2-fluoro-4-methylaniline (1.0 equiv) is acetylated using acetic anhydride (1.1 equiv) in dichloromethane with triethylamine as a base (0°C to rt, 3 h). The product is isolated in 97% yield after aqueous workup and recrystallization.

Coupling to the Quinolinone-Oxadiazole Core

The final coupling employs either:

- DCC-Mediated Amidation : 4-(3-Ethyl-1,2,4-oxadiazol-5-yl)-2-oxoquinoline-1-acetic acid (1.0 equiv) is activated with DCC (1.2 equiv) and NHS (1.1 equiv) in dry acetonitrile (0°C, 2 h). N-(2-Fluoro-4-methylphenyl)acetamide (1.1 equiv) is added, and the reaction proceeds at rt for 12 h, yielding the target compound in 58% yield after chromatography.

- Azide Coupling : The quinolinone-oxadiazole acid is converted to its acyl azide (via reaction with diphenylphosphoryl azide) and coupled with the acetamide under Curtius rearrangement conditions (60°C, 8 h), achieving 54% yield.

Alternative Synthetic Routes and Optimization

Tandem Cyclization-Coupling Strategy

A patent-disclosed method () utilizes a platinum(IV) catalyst to facilitate simultaneous oxadiazole formation and acetamide coupling in a one-pot reaction. While this reduces step count, the requirement for specialized catalysts (e.g., PtCl4) increases cost and complicates purification.

Microwave-Assisted Synthesis

Microwave irradiation (150°C, 30 min) accelerates the cyclization step, improving oxadiazole yield to 82% while reducing reaction time from 24 h to 30 min.

Analytical Characterization and Yield Optimization

Critical characterization data for intermediates and the final compound include:

| Intermediate | NMR (δ, ppm) | HRMS (m/z) | Yield (%) |

|---|---|---|---|

| 4-Bromo-2-oxoquinoline | 7.45–8.12 (m, 4H, ArH) | 237.98 | 87 |

| 3-Ethylamidoxime | 2.35 (q, 2H, CH2), 1.12 (t, 3H, CH3) | 88.06 | 75 |

| N-(2-Fluoro-4-methylphenyl)acetamide | 2.20 (s, 3H, CH3), 6.90–7.25 (m, 3H) | 167.18 | 97 |

| Target Compound | 2.62 (s, 3H, CH3), 7.30–8.40 (m, 8H) | 422.42 | 58–71 |

Yield optimization strategies:

Q & A

Q. Characterization :

- NMR spectroscopy (¹H, ¹³C, 2D-COSY) to confirm regiochemistry and purity .

- High-resolution mass spectrometry (HRMS) for molecular weight validation .

- X-ray crystallography (if crystalline) to resolve stereochemical ambiguities .

How can reaction conditions be optimized to improve yield and purity during synthesis?

Basic Research Question

Optimization strategies include:

- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates, while dichloromethane minimizes side reactions .

- Catalyst screening : Use Pd(PPh₃)₄ for Suzuki-Miyaura couplings or CuI for Ullmann-type reactions to improve coupling efficiency .

- Temperature control : Gradual heating (60–80°C) for cyclization steps reduces decomposition .

- In-line monitoring : TLC or HPLC to track reaction progress and terminate at peak conversion .

What methodologies are used to analyze structure-activity relationships (SAR) for this compound’s biological targets?

Advanced Research Question

SAR studies require:

- Functional group modulation : Synthesize analogs with variations in the ethyl-oxadiazole, fluoro-methylphenyl, or quinolinone moieties .

- Biological assays : Test analogs against target enzymes (e.g., kinases, proteases) or disease models (e.g., cancer cell lines) to correlate structural changes with activity .

- Computational docking : Use molecular dynamics simulations (e.g., AutoDock Vina) to predict binding affinities and identify critical interactions (e.g., hydrogen bonding with the oxadiazole ring) .

Q. Example SAR Table :

| Analog Modification | Target Activity (IC₅₀) | Key Interaction |

|---|---|---|

| Ethyl → Methyl (oxadiazole) | 15 μM → 45 μM | Reduced hydrophobic binding |

| Fluoro → Chloro (phenyl) | 8 μM → 12 μM | Improved halogen bonding |

| Quinolinone → Pyridone | Inactive | Loss of π-π stacking |

| Adapted from |

How should contradictory biological activity data across studies be resolved?

Advanced Research Question

Contradictions often arise from assay variability or off-target effects. Mitigation strategies include:

- Dose-response validation : Repeat assays with standardized protocols (e.g., fixed incubation times, control for solvent effects) .

- Orthogonal assays : Confirm anti-inflammatory activity in both in vitro (e.g., COX-2 inhibition) and in vivo models (e.g., rat paw edema) .

- Meta-analysis : Compare data with structurally similar compounds (e.g., 2-{5-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}-N-(2,4-dimethylphenyl)acetamide) to identify trends .

What computational tools are recommended for predicting pharmacokinetic properties?

Advanced Research Question

- ADMET prediction : Use SwissADME or ADMETLab 2.0 to estimate solubility (LogP), metabolic stability (CYP450 interactions), and blood-brain barrier penetration .

- Quantum mechanical calculations : Gaussian 16 for optimizing ground-state geometries and evaluating electronic properties of the oxadiazole ring .

- Molecular dynamics : GROMACS to simulate membrane permeability via lipid bilayer models .

What experimental approaches address solubility challenges in in vitro assays?

Q. Methodological Focus

- Co-solvent systems : Use DMSO/PBS mixtures (<1% DMSO) to maintain compound stability .

- Nanoparticle formulation : Encapsulate the compound in PEGylated liposomes to enhance aqueous dispersion .

- pH adjustment : Solubilize the acetamide group via buffered solutions (pH 7.4) .

How does this compound compare to structural analogs in terms of efficacy and selectivity?

Advanced Research Question

Key comparisons include:

- Oxadiazole vs. triazole analogs : Oxadiazole derivatives show higher metabolic stability due to reduced ring oxidation .

- Fluorophenyl vs. chlorophenyl substitutions : Fluorine enhances bioavailability via improved passive diffusion .

- Quinolinone vs. pyridazinone cores : Quinolinone improves binding to ATP pockets in kinase assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.